molecular formula C13H13F3N4OS B2602156 1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1396862-55-7

1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2602156
CAS No.: 1396862-55-7
M. Wt: 330.33
InChI Key: QUPITNDAMXTPKY-UHFFFAOYSA-N
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Description

1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative characterized by a pyrimidine core substituted with a methyl group at position 4 and a trifluoromethyl group at position 5. The pyrimidine ring is linked via an ethyl group to a urea moiety, which is further connected to a thiophen-2-yl group. This structure combines heterocyclic aromatic systems (pyrimidine and thiophene) with a trifluoromethyl group, a feature known to enhance metabolic stability and lipophilicity in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

1-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4OS/c1-8-7-9(13(14,15)16)19-10(18-8)4-5-17-12(21)20-11-3-2-6-22-11/h2-3,6-7H,4-5H2,1H3,(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPITNDAMXTPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)NC2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-(trifluoromethyl)pyrimidine-2-amine.

    Ethylation: The pyrimidine intermediate undergoes ethylation using ethyl bromide or a similar ethylating agent under basic conditions.

    Urea Formation: The ethylated pyrimidine is then reacted with thiophene-2-isocyanate to form the final urea compound. This step typically requires a catalyst and controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or thiophene rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol analogs.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea exhibit promising antiviral properties. For instance, derivatives of pyrimidine have shown effectiveness against various viral strains, including those resistant to standard treatments. Research suggests that the trifluoromethyl group enhances antiviral activity by increasing lipophilicity, which may facilitate better cell membrane penetration.

Case Study:
A study published in Molecules demonstrated that modified pyrimidine derivatives significantly inhibited HIV replication in vitro. The compounds were tested against wild-type and resistant strains, showing an IC50 value lower than that of established antiviral agents like ribavirin .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. Inhibition of MAGL can lead to increased levels of endocannabinoids, which have therapeutic effects on pain and inflammation.

Case Study:
In a synthesis and evaluation study, various urea derivatives were tested for their inhibitory action on MAGL. The results indicated that certain structural modifications, including those found in this compound, resulted in enhanced inhibitory potency compared to traditional inhibitors .

Drug Design and Development

The unique structural features of this compound make it a valuable scaffold in drug design. Its ability to interact with multiple biological targets allows for the exploration of new therapeutic avenues.

Data Table: Structural Variants and Their Activities

Compound VariantStructureActivityReference
Variant AStructure AModerate antiviral activity
Variant BStructure BStrong MAGL inhibition
Variant CStructure CPotential anti-inflammatory effects

Mechanism of Action

The mechanism of action of 1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Sulfonylurea Herbicides (e.g., Prosulfuron)

Prosulfuron (1-(4-methoxy-6-methyl-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)-phenylsulfonyl]-urea) shares a urea backbone but incorporates a triazine ring instead of pyrimidine. The sulfonyl group in Prosulfuron enhances herbicidal activity by targeting acetolactate synthase (ALS) in plants, whereas the trifluoromethylpyrimidine in the target compound may confer distinct binding interactions .

FTBU-1

FTBU-1 ([1-[2-(3-fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea]) features a benzimidazole-thiazole system linked via urea.

Patent Compounds (EP 4 374 877 A2)

Several trifluoromethylpyrimidine-phenyl derivatives, such as 4-(trifluoromethyl)-2-(6-trifluoromethylpyrimidin-4-yl)phenyl, highlight the prevalence of trifluoromethylpyrimidine motifs in agrochemical patents.

Polymer-Functionalized Ureas ()

Compounds like 1-(6-isocyanatohexyl)-3-(4-methyl-6-((2-nitrobenzyl)oxy)pyrimidin-2-yl)urea demonstrate the use of pyrimidin-2-yl urea derivatives in polymer synthesis. The target compound’s ethyl linker and thiophene group may offer advantages in solubility and reactivity compared to bulkier polymer-bound analogues .

Physicochemical Properties

Property Target Compound Prosulfuron FTBU-1
Core Heterocycle Pyrimidine Triazine Benzimidazole-Thiazole
Substituents CF₃, Methyl, Thiophene CF₃, Methoxy, Sulfonyl Fluorophenyl, Thiazole
Lipophilicity (LogP)* High (CF₃, thiophene) Moderate (sulfonyl group) High (aromatic systems)
Potential Applications Herbicide/Pharmaceutical Herbicide Pharmaceutical

*Predicted based on substituent effects .

Biological Activity

1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic compound with notable biological activities. This article reviews its chemical properties, synthesis, and biological activities, particularly focusing on its antifungal, insecticidal, and anticancer effects.

Chemical Structure and Properties

The compound features a pyrimidine moiety substituted with a trifluoromethyl group and a thiophene ring. Its molecular formula is C14H14F3N3OC_{14}H_{14}F_3N_3O, and it has a molecular weight of approximately 299.28 g/mol. The trifluoromethyl group enhances lipophilicity and potentially increases biological activity through improved binding affinity to target enzymes or receptors.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrimidine Core : Utilizing ethyl trifluoroacetoacetate to generate the trifluoromethyl pyrimidine derivative.
  • Introduction of the Thiophene Ring : Achieved through coupling reactions that link the thiophene moiety to the urea structure.
  • Final Urea Formation : This involves reacting the intermediate with isocyanates or amines to yield the final product.

Antifungal Activity

Recent studies have indicated that derivatives of trifluoromethyl pyrimidines exhibit significant antifungal properties. For instance, a study evaluating various trifluoromethyl pyrimidine derivatives found that certain compounds showed effective inhibition against fungal strains at concentrations as low as 500 μg/ml, outperforming standard antifungal agents like chlorantraniliprole .

Insecticidal Activity

Insecticidal assays demonstrated that several derivatives of the compound exhibited potent activity against common agricultural pests. The bioassay results indicated a notable decrease in pest populations, suggesting that these compounds could serve as effective alternatives to traditional pesticides .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, compounds within this class showed cytotoxic effects against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells at concentrations around 5 μg/ml, although they were less potent than established chemotherapeutics like doxorubicin .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to fungal growth or cancer cell proliferation.
  • Receptor Binding : It can bind to cellular receptors, triggering signaling pathways that lead to apoptosis in cancer cells.

Case Studies

  • Antifungal Efficacy : A study published in 2022 highlighted the antifungal activity of trifluoromethyl pyrimidine derivatives, where compounds demonstrated effective inhibition against Candida species at minimal inhibitory concentrations significantly lower than conventional antifungals .
  • Insecticidal Properties : Research conducted on agricultural pests revealed that certain derivatives exhibited over 80% mortality rates in treated populations compared to controls, indicating strong insecticidal properties .
  • Cancer Cell Line Studies : In vitro studies showed that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, suggesting potential for development as an anticancer agent .

Q & A

Basic: What synthetic strategies are recommended for the efficient preparation of 1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core. A common approach includes:

Pyrimidine Ring Formation : Reacting 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine with a chloroethyl intermediate under nucleophilic substitution conditions .

Urea Linkage : Coupling the resulting intermediate with 2-thiophenecarboxylic acid via a carbodiimide-mediated reaction (e.g., EDC/HOBt) to form the urea bond .

Optimization : Use polar aprotic solvents (e.g., DMF or DCM) and controlled temperatures (0–25°C) to minimize side reactions. Yields can be improved by employing high-purity starting materials and iterative recrystallization .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A combination of techniques ensures accurate characterization:

Technique Purpose Key Observations
FTIR Confirm urea (–NH–CO–NH–) and pyrimidine (C=N) functionalitiesPeaks at ~1650 cm⁻¹ (urea carbonyl) and ~1600 cm⁻¹ (pyrimidine ring)
¹H/¹³C NMR Assign substituents on pyrimidine and thiophene moieties–NH protons (δ 8.2–9.0 ppm), thiophene protons (δ 6.8–7.5 ppm)
HRMS Verify molecular formulaExact mass matching [M+H]⁺ with <2 ppm error
XRD Resolve crystallographic structure (if crystalline)Confirms spatial arrangement of trifluoromethyl and thiophene groups

Advanced: How can researchers address contradictory bioactivity data in cell-based assays for this compound?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Strategies include:

  • Dose-Response Validation : Test multiple concentrations (e.g., 0.1–100 µM) to rule out non-specific cytotoxicity .
  • Orthogonal Assays : Combine apoptosis (Annexin V) and proliferation (MTT) assays to confirm mechanism .
  • Metabolic Stability Checks : Use liver microsomes to assess compound degradation during prolonged assays .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to ensure reproducibility across replicates .

Advanced: What experimental approaches are used to study the impact of trifluoromethyl group substitution on biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic modifications:

Analog Synthesis : Replace –CF₃ with –CH₃, –Cl, or –CN groups while retaining the pyrimidine-thiophene scaffold .

In Vitro Screening : Test analogs against target enzymes (e.g., kinases) or cancer cell lines (e.g., HeLa, MCF-7) .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity changes due to –CF�3 hydrophobicity .

Thermodynamic Analysis : Use isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions of –CF₃ interactions .

Basic: How can researchers ensure the stability of this compound during storage and experimental use?

Methodological Answer:

  • Storage Conditions : Store at –20°C in airtight, light-resistant vials with desiccants to prevent hydrolysis/oxidation .
  • Purity Monitoring : Conduct HPLC (C18 column, acetonitrile/water gradient) quarterly to detect degradation products .
  • In-Use Stability : Prepare fresh stock solutions in DMSO and avoid freeze-thaw cycles (>3 cycles reduce activity by >15%) .

Advanced: What strategies resolve spectral overlaps in the ¹H NMR analysis of the ethyl linker and thiophene protons?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Differentiate ethylenic protons (–CH₂–CH₂–) from thiophene signals via correlation peaks .
  • Variable Temperature NMR : Conduct experiments at 25°C and –40°C to sharpen broad –NH peaks and reduce overlap .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., –CD₂–CD₂–) to simplify proton assignments .

Advanced: How can researchers validate the compound’s target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target protein .
  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein melting shifts after compound treatment to confirm binding .
  • CRISPR Knockout : Use gene-edited cell lines lacking the putative target to assess activity loss .

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